2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimalarial Activity
Research on similar compounds, such as a series of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides, has demonstrated significant antimalarial properties. These compounds, including analogs with nitrophenyl groups, showed high activity against Plasmodium berghei in mice and resistant strains of the parasite, suggesting potential clinical applications in malaria treatment (Werbel et al., 1986).
Structural Properties for Inclusion Compounds
The structural aspects of amide-containing isoquinoline derivatives have been studied for their potential in forming gels and crystalline solids with different acids. These structural properties are significant in developing new materials with specific characteristics (Karmakar et al., 2007).
Antitumor Activity
Compounds like Methoxy‐indolo[2,1‐a]isoquinolines, which are structurally related, have shown cytostatic activity in vitro against various tumor cells. This suggests the potential use of isoquinoline derivatives in developing anticancer treatments (Ambros et al., 1988).
Synthesis of Key Intermediates for Kinase Inhibitors
Certain isoquinoline derivatives are key intermediates in synthesizing selective epidermal growth factor receptor (EGFR) kinase inhibitors. These inhibitors are crucial in developing treatments for various cancers (Jiang et al., 2011).
Fluorescence Emission Enhancement
Isoquinoline derivatives can form host–guest complexes with enhanced fluorescence emission. This property is valuable in developing fluorescent materials for various applications, such as sensors and imaging (Karmakar et al., 2007).
Anticancer and Antioxidant Properties
Nitrophenyl-group-containing heterocycles, including tetrahydroisoquinolines with nitrophenyl groups, have been explored for their anticancer and antioxidant properties. These findings open avenues for their application in pharmacology and drug development (Sayed et al., 2022).
Properties
IUPAC Name |
2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6/c1-2-29-12-11-23-10-9-17-18(21(23)26)7-4-8-19(17)30-14-20(25)22-15-5-3-6-16(13-15)24(27)28/h3-10,13H,2,11-12,14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJMFYMUTLIVNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.